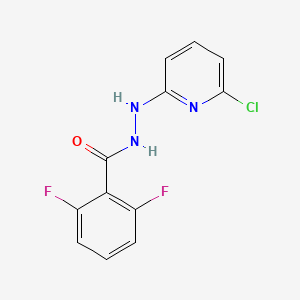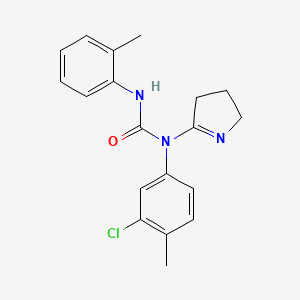
1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a urea derivative and is also known as CDU.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Anticancer Investigations
Urea derivatives have been synthesized and evaluated for their potential as enzyme inhibitors and anticancer agents. For instance, a study conducted by Mustafa, Perveen, and Khan (2014) on unsymmetrical 1,3-disubstituted ureas revealed their inhibitory effects on enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase, along with observations of in vitro anticancer activity against prostate cancer cell lines. These findings highlight the potential of urea derivatives in developing new therapeutic agents for cancer treatment Mustafa, S., Perveen, S., & Khan, A. (2014).
Antimicrobial Evaluation
Another area of research involves the synthesis and antimicrobial evaluation of novel urea derivatives. Rani et al. (2014) synthesized novel imidazole ureas containing dioxaphospholanes and evaluated their antimicrobial properties, showcasing the chemical diversity and potential of urea derivatives in developing new antimicrobial agents Rani, V., Praveena, C., Spoorthy, Y. N., & Ravindranath, L. K. (2014).
Antioxidant Activity
The antioxidant potential of urea derivatives has also been explored. George et al. (2010) synthesized and evaluated the antioxidant activity of certain 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one derivatives, further demonstrating the versatile applications of urea compounds in addressing oxidative stress-related conditions George, S., Sabitha, R., Kumar, P. M., & Ravi, T. (2010).
Synthetic Methodologies and Chemical Structure Analysis
Research on urea derivatives extends into synthetic methodologies and structural analyses. Kosolapova et al. (2013) studied the reactions of a specific chloro-methoxyphenyl sulfanyl furanone with nitrogen-containing binucleophilic agents, leading to various urea derivatives. This research not only expands the chemical repertoire of urea derivatives but also offers insights into their structural characteristics and synthesis routes Kosolapova, L. S., Kurbangalieva, A. R., Valiev, M. F., Lodochnikova, O., Berdnikov, E., & Chmutova, G. A. (2013).
Cytokinin-like Activity and Plant Growth Regulation
Urea derivatives are not limited to medical applications; they have also been investigated for their plant growth regulatory properties. Ricci and Bertoletti (2009) reviewed the cytokinin-like activity of certain urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), which are known to positively regulate cell division and differentiation in plants, highlighting the agricultural applications of these compounds Ricci, A., & Bertoletti, C. (2009).
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-13-9-10-15(12-16(13)20)23(18-8-5-11-21-18)19(24)22-17-7-4-3-6-14(17)2/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTCJXSGBIRQOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-benzyl-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2810922.png)
![[2-[(2-Fluorophenyl)carbamoylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2810925.png)
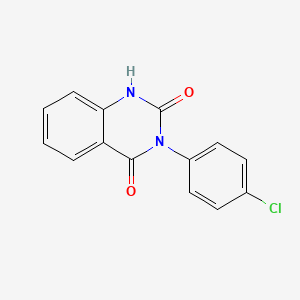
![3-[[3-(Phenylmethoxycarbonylamino)phenyl]methylsulfanyl]propanoic acid](/img/structure/B2810931.png)
![L-Tyrosine, 3-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B2810932.png)
![1-Azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B2810933.png)
![N-[[1-(Dimethylcarbamoyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2810935.png)
![2-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2810936.png)
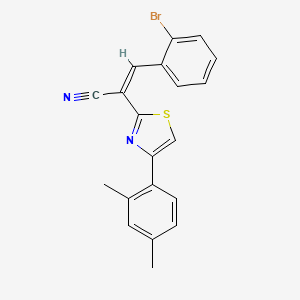

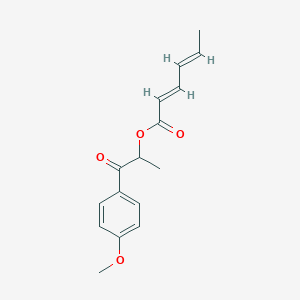
![Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810943.png)
